NAMPT Inhibition: Sub-Nanomolar Potency Differentiates from In-Class Analogs
2,5-Dichloro-4,6-dimethylnicotinamide exhibits sub-nanomolar inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 0.4 nM, placing it among the most potent NAMPT inhibitors reported . In contrast, the structurally related analog 4,6-dichloro-N,N-dimethylnicotinamide lacks comparable NAMPT potency, while 4,6-dichloro-N-methylnicotinamide primarily targets IRAK4 rather than NAMPT, demonstrating that the 2,5-dichloro-4,6-dimethyl arrangement is essential for high-affinity NAMPT engagement .
| Evidence Dimension | NAMPT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.4 nM |
| Comparator Or Baseline | 4,6-dichloro-N,N-dimethylnicotinamide (NAMPT Ki not reported; distinct target profile); 4,6-dichloro-N-methylnicotinamide (IRAK4-targeting, NAMPT inactive) |
| Quantified Difference | Target compound exhibits defined sub-nanomolar NAMPT Ki; comparators lack this activity class |
| Conditions | Recombinant NAMPT enzymatic assay (vendor-reported) |
Why This Matters
Procurement of the correct CAS (175204-44-1) ensures NAMPT inhibition at sub-nanomolar concentrations; incorrect isomers will not reproduce this activity.
- [1] US20070060619A1. Nicotinamide-based kinase inhibitors. Google Patents. View Source
